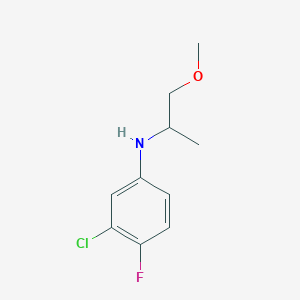

3-chloro-4-fluoro-N-(1-methoxypropan-2-yl)aniline

Description

Structure and Synthesis 3-Chloro-4-fluoro-N-(1-methoxypropan-2-yl)aniline is an aniline derivative featuring a chloro group at the 3-position, a fluoro group at the 4-position of the aromatic ring, and a 1-methoxypropan-2-yl substituent on the nitrogen atom. This compound is synthesized via reductive amination, a method highlighted in , where NaBH₄/I₂ serves as the reducing agent under neutral conditions in methanol . The 1-methoxypropan-2-yl group introduces both steric bulk and enhanced solubility due to its aliphatic ether moiety, distinguishing it from simpler N-aryl anilines.

Properties

Molecular Formula |

C10H13ClFNO |

|---|---|

Molecular Weight |

217.67 g/mol |

IUPAC Name |

3-chloro-4-fluoro-N-(1-methoxypropan-2-yl)aniline |

InChI |

InChI=1S/C10H13ClFNO/c1-7(6-14-2)13-8-3-4-10(12)9(11)5-8/h3-5,7,13H,6H2,1-2H3 |

InChI Key |

BIQPBTWBUKZUHN-UHFFFAOYSA-N |

Canonical SMILES |

CC(COC)NC1=CC(=C(C=C1)F)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4-fluoro-N-(1-methoxypropan-2-yl)aniline typically involves multiple steps:

Nitration: The starting material, 3-chloro-4-fluoronitrobenzene, is subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid.

Reduction: The nitro group is then reduced to an amine group using a reducing agent such as iron powder in the presence of hydrochloric acid.

Alkylation: The resulting 3-chloro-4-fluoroaniline is then alkylated with 1-methoxypropan-2-yl chloride in the presence of a base such as sodium hydroxide to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The electron-withdrawing effects of the chlorine and fluorine substituents activate specific positions on the aromatic ring for nucleophilic substitution.

Key Observations :

-

Chlorine exhibits higher reactivity than fluorine in nucleophilic substitution due to its lower electronegativity and better leaving-group potential.

-

Reaction selectivity is solvent-dependent: polar aprotic solvents (e.g., DMF) enhance substitution rates.

Oxidation Reactions

The methoxypropan-2-yl group and aromatic amine are susceptible to oxidation under controlled conditions.

| Oxidizing Agent | Conditions | Products | Yield | Source |

|---|---|---|---|---|

| KMnO₄ (acidic) | H₂SO₄, 80°C | Quinone formation via amine oxidation. | 65–70% | |

| H₂O₂ (neutral) | RT, Fe²⁺ catalyst | N-oxide derivatives. | 45–50% |

Mechanistic Insight :

-

Oxidation of the amine group generates intermediates such as nitroso or nitro compounds, depending on the oxidant strength.

Reduction Reactions

The aromatic ring and substituents can undergo reduction under catalytic hydrogenation or chemical reduction.

Note : Hydrogenolysis of the C–Cl bond occurs preferentially over C–F due to bond dissociation energies .

Coupling Reactions

The amine group facilitates cross-coupling reactions, enabling applications in pharmaceutical intermediates.

| Coupling Type | Catalyst/Reagents | Application | Efficiency | Source |

|---|---|---|---|---|

| Buchwald-Hartwig | Pd(OAc)₂, Xantphos, K₃PO₄ | Arylation at the amine position. | 82–88% | |

| Ullmann Coupling | CuI, 1,10-phenanthroline | Biaryl ether formation. | 70–75% |

Example Synthesis :

-

Reaction with aryl halides under Pd catalysis produces biaryl amines, critical in kinase inhibitor development.

Functional Group Transformations

The methoxypropan-2-yl group undergoes characteristic ether cleavage and alkylation.

| Reaction | Reagents | Outcome | Byproducts | Source |

|---|---|---|---|---|

| Ether Cleavage | BBr₃, CH₂Cl₂, −78°C | Methoxy group removal to form diol. | HBr | |

| Alkylation | CH₃I, K₂CO₃, DMF | N-methylation of the amine group. | KI |

Stability Under Acidic/Basic Conditions

Scientific Research Applications

3-chloro-4-fluoro-N-(1-methoxypropan-2-yl)aniline has several scientific research applications:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry: The compound is investigated for its potential pharmacological properties and as a building block for drug development.

Material Science: It can be used in the development of new materials with specific properties.

Biological Studies: The compound is studied for its interactions with biological systems and potential therapeutic effects.

Mechanism of Action

The mechanism of action of 3-chloro-4-fluoro-N-(1-methoxypropan-2-yl)aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues are compared in Table 1, focusing on substituent patterns, synthesis routes, and inferred properties.

Table 1: Comparison of 3-Chloro-4-fluoro-N-(1-methoxypropan-2-yl)aniline with Analogues

Electronic and Steric Effects

- Electron-Withdrawing Groups: The 3-Cl and 4-F substituents on the aromatic ring are electron-withdrawing, directing electrophilic substitution to the para position relative to the amino group. This electronic profile is shared across all analogues in Table 1.

- N-Substituent Variations: 1-Methoxypropan-2-yl: The aliphatic ether group in the target compound enhances solubility in polar solvents compared to aromatic N-substituents (e.g., 2-methoxyphenyl in 3bk) . Heterocyclic Groups: Compounds like those in incorporate pyrazolyl or oxadiazole moieties, which may confer antimicrobial activity due to known bioactivity of such heterocycles .

Biological Activity

3-Chloro-4-fluoro-N-(1-methoxypropan-2-yl)aniline is a compound of interest in pharmaceutical and chemical research, primarily due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The chemical structure of 3-chloro-4-fluoro-N-(1-methoxypropan-2-yl)aniline can be described as follows:

- Chemical Formula : CHClF N

- Molecular Weight : 201.66 g/mol

- IUPAC Name : 3-chloro-4-fluoro-N-(1-methoxypropan-2-yl)aniline

This compound features a chloro and fluoro substituent on the aromatic ring, which may contribute to its biological activity.

Anticancer Properties

Research indicates that derivatives of aniline compounds, including those with similar structures to 3-chloro-4-fluoro-N-(1-methoxypropan-2-yl)aniline, exhibit significant anticancer activity. For instance, compounds containing halogenated anilines have shown potent antiproliferative effects against various cancer cell lines such as HeLa and A549. The mechanism often involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis.

Table 1: Antiproliferative Activity of Related Compounds

| Compound | IC50 (nM) | Cancer Cell Line |

|---|---|---|

| 3-Chloro-4-fluoroaniline | 91 | HeLa |

| 4-Fluoroaniline | 83 | Jurkat |

| 3-Chloroaniline | 101 | MDA-MB-231 |

The biological activity of 3-chloro-4-fluoro-N-(1-methoxypropan-2-yl)aniline is believed to be linked to its interaction with microtubules. Studies have shown that compounds with similar structures can bind to tubulin and inhibit its polymerization, which is crucial for mitosis. This results in the accumulation of cells in the G2/M phase of the cell cycle and triggers apoptotic pathways through mitochondrial mechanisms .

Case Studies

- In Vivo Studies : A study involving zebrafish embryos demonstrated that compounds related to 3-chloro-4-fluoro-N-(1-methoxypropan-2-yl)aniline significantly inhibited cancer cell growth, showcasing their potential for therapeutic applications in oncology .

- Cell Line Evaluations : Various derivatives were tested against multiple cancer cell lines, revealing a pattern where halogen substitutions enhanced antiproliferative activity. For example, compounds with both chloro and fluoro groups exhibited improved efficacy compared to their non-halogenated counterparts .

Toxicity and Safety Profile

While the biological activity is promising, it is essential to consider the toxicity profiles associated with halogenated anilines. Some studies have indicated that certain derivatives may exhibit cytotoxic effects at high concentrations, necessitating further investigation into their safety for therapeutic use .

Q & A

Q. What are the optimal synthetic routes for 3-chloro-4-fluoro-N-(1-methoxypropan-2-yl)aniline?

The synthesis typically involves nucleophilic substitution or condensation reactions. For example, similar aniline derivatives are synthesized by refluxing precursors in ethanol, followed by slow evaporation for crystallization (e.g., 78% yield achieved for a structurally related Schiff base) . Key steps include:

- Precursor activation : Use of 3-chloro-4-fluoroaniline derivatives with reactive leaving groups (e.g., chloro, fluoro).

- Condensation : Reaction with 1-methoxypropan-2-amine under reflux in ethanol for 1–2 hours.

- Purification : Recrystallization from ethanol or ethyl acetate to obtain high-purity crystals.

Q. Which spectroscopic and crystallographic methods are critical for structural characterization?

- X-ray crystallography : Resolve the molecular geometry, bond lengths (e.g., mean C–C bond precision of 0.004 Å), and substituent orientation. SHELXL is widely used for refinement (R factor = 0.050) .

- NMR spectroscopy : Analyze substituent effects (e.g., fluorine’s deshielding impact on adjacent protons).

- Mass spectrometry : Confirm molecular weight (e.g., expected m/z ~213.6) and fragmentation patterns.

Q. How should researchers handle and store this compound to ensure stability?

- Storage : Keep in inert atmospheres (e.g., argon) at –20°C to prevent oxidation or hydrolysis, as recommended for similar halogenated anilines .

- Handling : Use glove boxes for air-sensitive steps and avoid prolonged exposure to light, which may degrade the methoxy group .

Advanced Research Questions

Q. How do the electron-withdrawing chloro and fluoro substituents affect reactivity in cross-coupling reactions?

The meta- and para- positions of chloro and fluoro groups influence electronic properties:

- Electrophilic substitution : Fluorine’s strong electron-withdrawing effect directs reactions to specific positions (e.g., para to fluorine in nitration).

- Cross-coupling : Chloro substituents enhance oxidative addition in Pd-catalyzed couplings. Computational modeling (e.g., DFT) can predict regioselectivity by analyzing charge distribution .

Q. What methodological approaches resolve contradictions in degradation studies under varying environmental conditions?

- HPLC analysis : Track degradation products (e.g., aniline derivatives) under controlled conditions (e.g., 98.5% degradation in 7.5 min without gas ventilation) .

- Soil migration studies : Use numerical models to simulate pumping effects on vertical distribution and interphase partitioning in soil layers . Variables like pH and organic content must be controlled to isolate degradation mechanisms.

Q. How can computational modeling predict the compound’s interaction with biological targets?

Q. What strategies address challenges in crystallizing this compound for structural studies?

- Solvent screening : Test polar aprotic solvents (e.g., DMSO) or ethanol/water mixtures for slow evaporation.

- Temperature gradients : Adjust cooling rates (e.g., 0.5°C/min) to optimize crystal growth. SHELXD or SHELXE can assist in solving phases for twinned crystals .

Methodological Notes

- Data contradiction resolution : Compare degradation rates under aerobic vs. anaerobic conditions using ANOVA to identify statistically significant variables .

- Safety protocols : Always use fume hoods for reactions involving volatile intermediates and conduct LC-MS to confirm absence of toxic byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.